4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its substituents and functional groups. The compound’s identity is further defined by its CAS registry number (1019468-73-5) and molecular descriptors.
Table 1: Chemical Identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzonitrile |
| CAS Number | 1019468-73-5 |
| Molecular Formula | C₁₄H₉ClFNO |
| Molecular Weight | 261.68 g/mol |
| SMILES | N#Cc1ccc(OCc2ccc(Cl)c(F)c2)cc1 |
| InChIKey | HMVFUCVLFRWECD-UHFFFAOYSA-N |
The benzonitrile moiety (C₆H₄CN) is substituted at the para position with an ether group linked to a 2-chloro-4-fluorobenzyl fragment. This arrangement introduces steric and electronic effects that influence reactivity. The chloro and fluoro substituents on the benzyl group enhance the compound’s lipophilicity and metabolic stability, making it a candidate for pharmacokinetic optimization in drug design.
Historical Development and Discovery
The compound was first synthesized and cataloged in PubChem in 2009, with subsequent modifications to its structural data up to 2025. Early synthetic routes likely involved nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions, leveraging the reactivity of halogenated precursors. For example, the synthesis of analogous diaryl ethers, as described in a 2003 patent, involves reacting a halogenated benzyl derivative with a phenolic compound under basic conditions.
While detailed historical records of this compound are sparse, its emergence aligns with broader trends in medicinal chemistry to develop halogen-enriched scaffolds for targeted therapies. The compound’s structural similarity to opioid receptor antagonists, such as those described in the CA2499690C patent, suggests potential interdisciplinary applications.
Academic Significance in Organic Chemistry Research
This compound serves as a critical intermediate in synthesizing complex molecules. Its nitrile group (-CN) participates in cycloaddition reactions, while the ether linkage provides a site for further functionalization. Researchers have exploited these features to construct heterocycles and polymer precursors.
Table 2: Comparative Analysis of Structurally Related Compounds
In drug discovery, the compound’s halogen atoms enhance binding affinity to hydrophobic protein pockets, a principle validated in studies of kinase inhibitors and G protein-coupled receptor modulators. Its utility extends to materials science, where its aromatic rigidity supports the development of liquid crystals and organic semiconductors.
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClFNO |
|---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H9ClFNO/c15-14-7-12(16)4-3-11(14)9-18-13-5-1-10(8-17)2-6-13/h1-7H,9H2 |
InChI Key |
UACGYMYERXLGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid.
Reduction: 4-((2-Chloro-4-fluorobenzyl)oxy)benzylamine.
Scientific Research Applications
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile with structurally or functionally related benzonitrile derivatives, focusing on synthesis, physicochemical properties, and applications.
Table 1: Comparative Analysis of Benzonitrile Derivatives
Key Comparative Insights:
Structural Complexity and Reactivity: this compound exhibits moderate complexity compared to diarylpyrimidines like TF2 (), which incorporate heterocyclic cores. Its halogen and cyano groups enhance electrophilic reactivity, making it suitable for Suzuki-Miyaura couplings (e.g., boronate ester derivatives in ). Simpler analogs like 2-Chloro-4-fluorobenzonitrile () lack the benzyloxy linker, reducing steric hindrance but limiting versatility in multi-step syntheses.
Synthetic Efficiency :
- The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate (), which is prepared in two steps with >80% yield.
- In contrast, diarylpyrimidines (e.g., TF2 ) require multi-step protocols involving condensation and chlorination (), often with lower yields (54–63%) .
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile () is a critical intermediate in antidepressants, highlighting the therapeutic relevance of fluorinated benzonitriles.
Physicochemical Properties :
- Melting points for halogenated benzonitriles vary widely. For example, 2-Chloro-4-fluorobenzyl cyanide () melts at 67–69°C, while diarylpyrimidines (e.g., TF2 ) exhibit higher melting points (188–205°C) due to rigid aromatic systems .
Research and Application Trends
- Pharmaceutical Intermediates : Fluorinated benzonitriles are pivotal in developing CNS drugs and antivirals. For instance, 3-chloro-5-((4-(difluoromethyl)-pyrimidin-5-yl)oxy)benzonitrile () is a key intermediate in kinase inhibitors .
- Material Science : Boronate ester derivatives (e.g., ) enable precise functionalization in polymer and ligand design .
Biological Activity
4-((2-Chloro-4-fluorobenzyl)oxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes a benzonitrile moiety and a chloro-fluorobenzyl group, which contribute to its chemical reactivity and biological properties. The presence of halogen atoms is significant as they can enhance binding affinity to various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate biological pathways critical for therapeutic applications, particularly in cancer treatment.
- Binding Affinity : The halogenated structure increases the compound's binding affinity to targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both important in tumor proliferation and survival .
- Inhibition Studies : Preliminary studies indicate that this compound exhibits significant inhibitory activity against kinases involved in cancer progression, suggesting potential as an anticancer agent .
Biological Activity Data
Research has shown that compounds with similar structures often demonstrate varying degrees of biological activity. The following table summarizes some findings related to the biological activity of this compound and related compounds:
| Compound Name | Biological Activity | Target | IC50 Value |
|---|---|---|---|
| This compound | Antiproliferative | EGFR | TBD |
| 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile | Significant inhibition | VEGFR | TBD |
| 3-Chloro-4-(3-fluorobenzyloxy)aniline | Higher antiproliferative activity | EGFR | 20.72 nM |
| 6-Aryl-semicarbazone derivatives | Antiproliferative | Various cancer cell lines | <1 nM |
Case Studies
Several case studies have highlighted the importance of structural modifications in enhancing the biological efficacy of similar compounds:
- EGFR Inhibitors : Modifications on the aromatic rings have shown to significantly increase binding affinity for EGFR, leading to enhanced antiproliferative effects in various cancer cell lines .
- Kinase Inhibition : Research indicates that the presence of halogen substituents can lead to improved selectivity and potency against specific kinases, making these compounds valuable in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
